1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2. It is characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent oxidation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for reduction steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)pyrrolidine-3-carboxylic acid: Bromine substituted instead of chlorine.
1-(3-Chlorophenyl)pyrrolidine-2-carboxylic acid: Carboxylic acid group in a different position on the pyrrolidine ring.
These compounds share structural similarities but may exhibit different chemical reactivities and biological activities due to variations in their substituents and functional groups .
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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